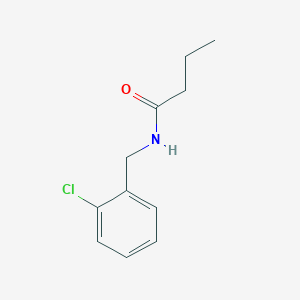

N-(2-chlorobenzyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

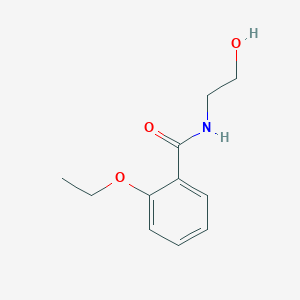

Descripción general

Descripción

N-(2-chlorobenzyl)butanamide, commonly known as Chloroquine, is a synthetic derivative of quinine and has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19.

Mecanismo De Acción

The exact mechanism of action of Chloroquine is not fully understood. However, it is known to inhibit the hemozoin formation in the malaria parasite, which leads to the accumulation of toxic heme in the parasite. This eventually leads to the death of the parasite. Chloroquine is also known to inhibit the lysosomal activity in immune cells, which reduces inflammation and suppresses the immune response.

Biochemical and Physiological Effects:

Chloroquine has been shown to have various biochemical and physiological effects. It can cause changes in the lipid metabolism, alter the activity of various enzymes, and affect the expression of genes involved in inflammation and immune response. Chloroquine has also been shown to have a cardiotoxic effect, which limits its use in some cases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Chloroquine has been widely used in laboratory experiments due to its antimalarial and immunosuppressive properties. It is relatively easy to synthesize and has a low cost. However, Chloroquine has some limitations in laboratory experiments. It can be toxic to some cell types, and its effects can be variable depending on the experimental conditions.

Direcciones Futuras

The potential use of Chloroquine in treating COVID-19 has gained significant attention in recent times. Some studies have shown that Chloroquine can inhibit the replication of the SARS-CoV-2 virus in vitro. However, more research is needed to determine its efficacy and safety in treating COVID-19. Apart from COVID-19, Chloroquine has also been studied for its potential use in treating cancer, viral infections, and neurodegenerative diseases. Further research is needed to explore these potential applications of Chloroquine.

Conclusion:

In conclusion, Chloroquine is a synthetic derivative of quinine that has been widely used as an antimalarial drug. It has also been studied for its potential use in treating various other diseases such as rheumatoid arthritis, lupus, and COVID-19. Chloroquine has various biochemical and physiological effects, and its mechanism of action is not fully understood. Chloroquine has advantages and limitations for laboratory experiments, and more research is needed to explore its potential applications in various diseases.

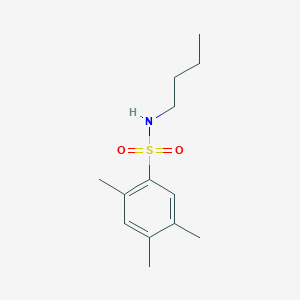

Métodos De Síntesis

Chloroquine can be synthesized by reacting 4,7-dichloroquinoline with 1,4-pentanediamine in the presence of a reducing agent such as sodium dithionite. The reaction yields N-(4,7-dichloroquinolin-yl)-1,4-pentanediamine, which is then reacted with 2-chlorobenzaldehyde to obtain N-(2-chlorobenzyl)butanamide.

Aplicaciones Científicas De Investigación

Chloroquine has been studied extensively for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite in the erythrocytic stage. Apart from its antimalarial activity, Chloroquine has also been studied for its potential use in treating various autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to reduce inflammation and suppress the immune response, which makes it a promising candidate for treating these diseases.

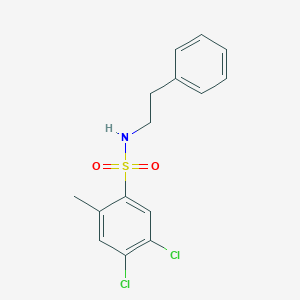

Propiedades

Nombre del producto |

N-(2-chlorobenzyl)butanamide |

|---|---|

Fórmula molecular |

C11H14ClNO |

Peso molecular |

211.69 g/mol |

Nombre IUPAC |

N-[(2-chlorophenyl)methyl]butanamide |

InChI |

InChI=1S/C11H14ClNO/c1-2-5-11(14)13-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3,(H,13,14) |

Clave InChI |

UYUNLPUCQIXOCX-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC1=CC=CC=C1Cl |

SMILES canónico |

CCCC(=O)NCC1=CC=CC=C1Cl |

Solubilidad |

30.2 [ug/mL] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-cyano-4-(2-furyl)-6-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B267710.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B267711.png)

![3-{[(3-Chloroanilino)carbonyl]amino}benzamide](/img/structure/B267717.png)

![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)